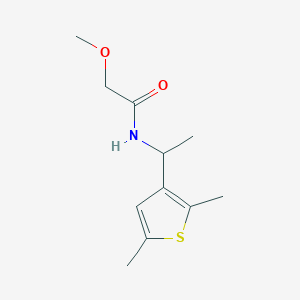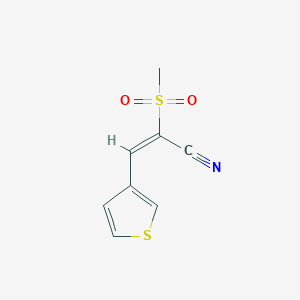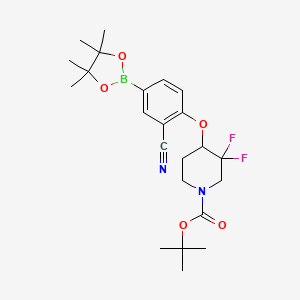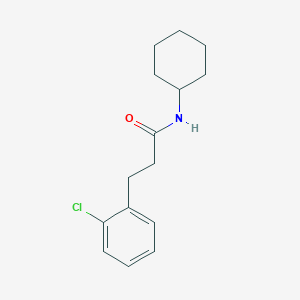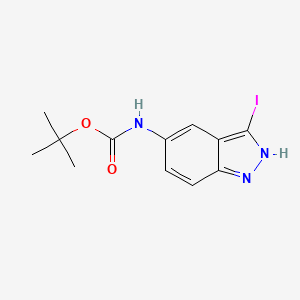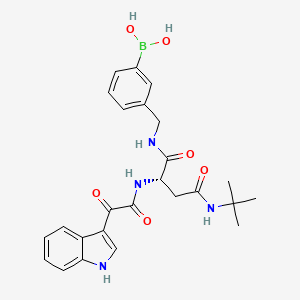
(S)-(3-((2-(2-(1H-Indol-3-yl)-2-oxoacetamido)-4-(tert-butylamino)-4-oxobutanamido)methyl)phenyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WZ1831 is a highly selective inhibitor of the human constitutive proteasome chymotryptic subunit (β5c). This compound has shown significant potential in the treatment of multiple myeloma by selectively targeting and killing cancer cells . Its chemical formula is C25H29BN4O6, and it has a molecular weight of 492.34 g/mol .
Vorbereitungsmethoden
The synthesis of WZ1831 involves several steps, including the formation of key intermediates and their subsequent reactions. The general synthetic route includes:
Formation of the indole derivative: This step involves the reaction of indole with oxalyl chloride to form an indole-2-carboxylic acid chloride intermediate.
Coupling with tert-butylamine: The intermediate is then reacted with tert-butylamine to form an indole-2-carboxamide derivative.
Boronic acid formation: The final step involves the reaction of the indole-2-carboxamide derivative with boronic acid to form WZ1831.
Analyse Chemischer Reaktionen
WZ1831 undergoes several types of chemical reactions, including:
Oxidation: WZ1831 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can be reduced using common reducing agents such as sodium borohydride.
Substitution: WZ1831 can undergo substitution reactions, particularly at the boronic acid moiety, to form different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
WZ1831 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study proteasome inhibition and its effects on protein degradation pathways.
Biology: Employed in cellular studies to understand the role of the proteasome in cell cycle regulation and apoptosis.
Wirkmechanismus
WZ1831 exerts its effects by selectively inhibiting the chymotryptic activity of the human constitutive proteasome subunit β5c. This inhibition disrupts the proteasome’s ability to degrade proteins, leading to the accumulation of misfolded and damaged proteins within the cell. The accumulation of these proteins induces cellular stress and triggers apoptosis, particularly in cancer cells that rely heavily on proteasome activity for survival .
Vergleich Mit ähnlichen Verbindungen
WZ1831 is unique in its high selectivity for the β5c subunit of the proteasome. Similar compounds include:
Bortezomib: A proteasome inhibitor used in the treatment of multiple myeloma, but with less selectivity compared to WZ1831.
Carfilzomib: Another proteasome inhibitor with a broader spectrum of activity.
Ixazomib: An oral proteasome inhibitor with different selectivity profiles.
WZ1831 stands out due to its high selectivity and potency, making it a valuable tool in both research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C25H29BN4O6 |
|---|---|
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
[3-[[[(2S)-4-(tert-butylamino)-2-[[2-(1H-indol-3-yl)-2-oxoacetyl]amino]-4-oxobutanoyl]amino]methyl]phenyl]boronic acid |
InChI |
InChI=1S/C25H29BN4O6/c1-25(2,3)30-21(31)12-20(23(33)28-13-15-7-6-8-16(11-15)26(35)36)29-24(34)22(32)18-14-27-19-10-5-4-9-17(18)19/h4-11,14,20,27,35-36H,12-13H2,1-3H3,(H,28,33)(H,29,34)(H,30,31)/t20-/m0/s1 |
InChI-Schlüssel |
ATSWPXLAIPHFLB-FQEVSTJZSA-N |
Isomerische SMILES |
B(C1=CC(=CC=C1)CNC(=O)[C@H](CC(=O)NC(C)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)(O)O |
Kanonische SMILES |
B(C1=CC(=CC=C1)CNC(=O)C(CC(=O)NC(C)(C)C)NC(=O)C(=O)C2=CNC3=CC=CC=C32)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5R)-1-((Benzyloxy)methyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14908241.png)
![Spiro[3.3]heptan-2-ylhydrazine](/img/structure/B14908243.png)
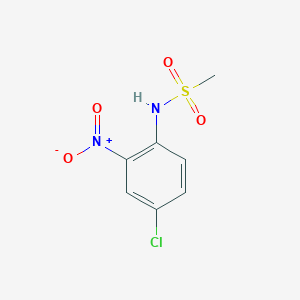
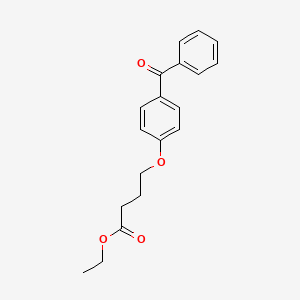
![3-Azabicyclo[4.1.0]heptan-5-ylmethanamine](/img/structure/B14908269.png)
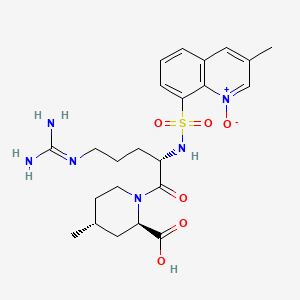
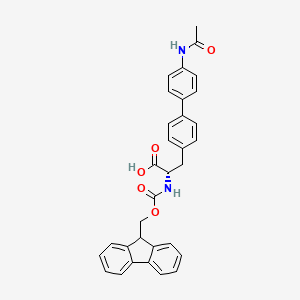
![5-Chloro-4-methyl-1H-pyrimido[4,5-d][1,3]oxazin-2(4H)-one](/img/structure/B14908285.png)

